

Navigating the Isomeric Landscape of C₇H₇BrN₂O₂: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-bromo-N-methyl-2-nitroaniline

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This guide provides an in-depth exploration of the chemical isomers corresponding to the molecular formula C₇H₇BrN₂O₂. Designed for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, key applications, and physicochemical properties of these versatile compounds. The inherent structural variations among these isomers significantly influence their reactivity and potential as precursors in the synthesis of complex molecules, making a detailed understanding of each isomer crucial for their effective application.

Isomeric Identification and Nomenclature

The chemical formula C₇H₇BrN₂O₂ most commonly refers to three primary isomers of brominated, methylated nitroaniline. The specific placement of the bromo, methyl, and nitro functional groups on the aniline ring dictates the chemical properties and reactivity of each isomer.

A systematic approach to naming these compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The IUPAC names, along with common synonyms and unique identifiers, are crucial for unambiguous communication in a research and development setting.

IUPAC Name	Synonyms	CAS Number	PubChem CID
5-Bromo-2-methyl-4-nitroaniline	Benzenamine, 5-bromo-2-methyl-4-nitro-	1142382-25-9	84820008[1]
5-Bromo-4-methyl-2-nitroaniline	Benzenamine, 5-bromo-4-methyl-2-nitro-	40371-63-9	Not Available
4-Bromo-2-methyl-5-nitroaniline	Benzenamine, 4-bromo-2-methyl-5-nitro-	71785-48-3	14897246[2]

Physicochemical Properties

The physical and chemical properties of these isomers are fundamental to their handling, reactivity, and application. The data presented below has been aggregated from various chemical databases and supplier information.

Property	5-Bromo-2-methyl-4-nitroaniline	5-Bromo-4-methyl-2-nitroaniline	4-Bromo-2-methyl-5-nitroaniline
Molecular Weight	231.05 g/mol [1]	231.05 g/mol [3]	231.05 g/mol [2]
Appearance	Solid	Solid[4]	Solid
Melting Point	Not Available	Not Available	Not Available
Boiling Point	Not Available	Not Available	Not Available
Solubility	Information not readily available	Information not readily available	Information not readily available
pKa	Not Available	Not Available	Not Available

Spectral Data Summary:

Isomer	¹ H NMR	¹³ C NMR	IR Spectra	Mass Spectra
5-Bromo-2-methyl-4-nitroaniline	Data not readily available	Data not readily available	Data not readily available	Data not readily available
5-Bromo-4-methyl-2-nitroaniline	Available from commercial suppliers[5]	Available from commercial suppliers[5]	Available from commercial suppliers	Available from commercial suppliers
4-Bromo-2-methyl-5-nitroaniline	Data not readily available	Data not readily available	Data not readily available	Data not readily available

Note: Detailed spectral data can often be obtained from the certificate of analysis provided by chemical suppliers.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of these brominated nitroaniline isomers typically involves electrophilic aromatic substitution reactions, namely nitration and bromination, on a substituted aniline precursor. The order of these reactions is critical to achieving the desired regioselectivity, governed by the directing effects of the substituents on the aromatic ring.

General Synthetic Workflow:



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Caption: Generalized synthetic pathway for C₇H₇BrN₂O₂ isomers.

Key Experimental Considerations:

- **Protection of the Amino Group:** The highly activating and ortho-, para-directing amino group is often protected, typically as an acetamide, to control its reactivity and prevent unwanted

side reactions during nitration.

- **Nitration:** The nitration of the protected aniline is a crucial step. The position of the nitro group is directed by the existing substituents. For instance, starting with o-toluidine (2-methylaniline), the acetylated intermediate will direct the incoming nitro group to the para position relative to the amino group.
- **Bromination:** Bromination can be achieved using various reagents, such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst. The position of bromination is also influenced by the directing effects of the substituents. A detailed procedure for the regioselective bromination of anilines using a copper catalyst has been reported, which could be adapted for these specific isomers[6].
- **Deprotection:** The final step involves the hydrolysis of the protecting group to regenerate the free amino group, yielding the target nitroaniline isomer.

Example Protocol: Conceptual Synthesis of 5-Bromo-2-methyl-4-nitroaniline

A plausible synthesis route for 5-bromo-2-methyl-4-nitroaniline would start with 2-methyl-4-nitroaniline. This precursor can be synthesized by the nitration of o-toluidine[7]. Subsequent bromination of 2-methyl-4-nitroaniline would be expected to yield the desired product.

Applications in Drug Discovery and Agrochemicals

Substituted anilines, particularly halogenated and nitrated derivatives, are fundamental building blocks in the synthesis of a wide range of bioactive molecules. Their utility stems from the versatile reactivity of the amino, nitro, and bromo functional groups, which allows for further molecular elaboration.

Role as Pharmaceutical Intermediates:

These C₇H₇BrN₂O₂ isomers serve as key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). A related compound, 4-Bromo-2-methyl-6-nitroaniline, is a known intermediate in the development of:

- **CK2 Inhibitors:** Casein Kinase 2 (CK2) is a protein kinase implicated in various cellular processes, and its dysregulation is linked to cancer. The structural framework of brominated

nitroanilines can be elaborated to create potent and selective CK2 inhibitors[8].

- **Telmisartan-Glitazone Hybrid Analogs:** These are dual-acting molecules designed to treat metabolic syndrome by combining the functionalities of an angiotensin II receptor blocker and a PPAR γ agonist[8].

It is highly probable that the isomers of C₇H₇BrN₂O₂ can be utilized in similar synthetic strategies to generate novel therapeutic agents. For instance, a related bromo-substituted compound serves as a key intermediate in the synthesis of drugs targeting neurological and endocrinological conditions[9].

Agrochemical Synthesis:

The structural motifs present in these isomers are also found in various agrochemicals. The bromo and nitro groups can contribute to the biological activity of the final product, for example, as herbicides or fungicides.

Potential Biological Activities and Signaling Pathways

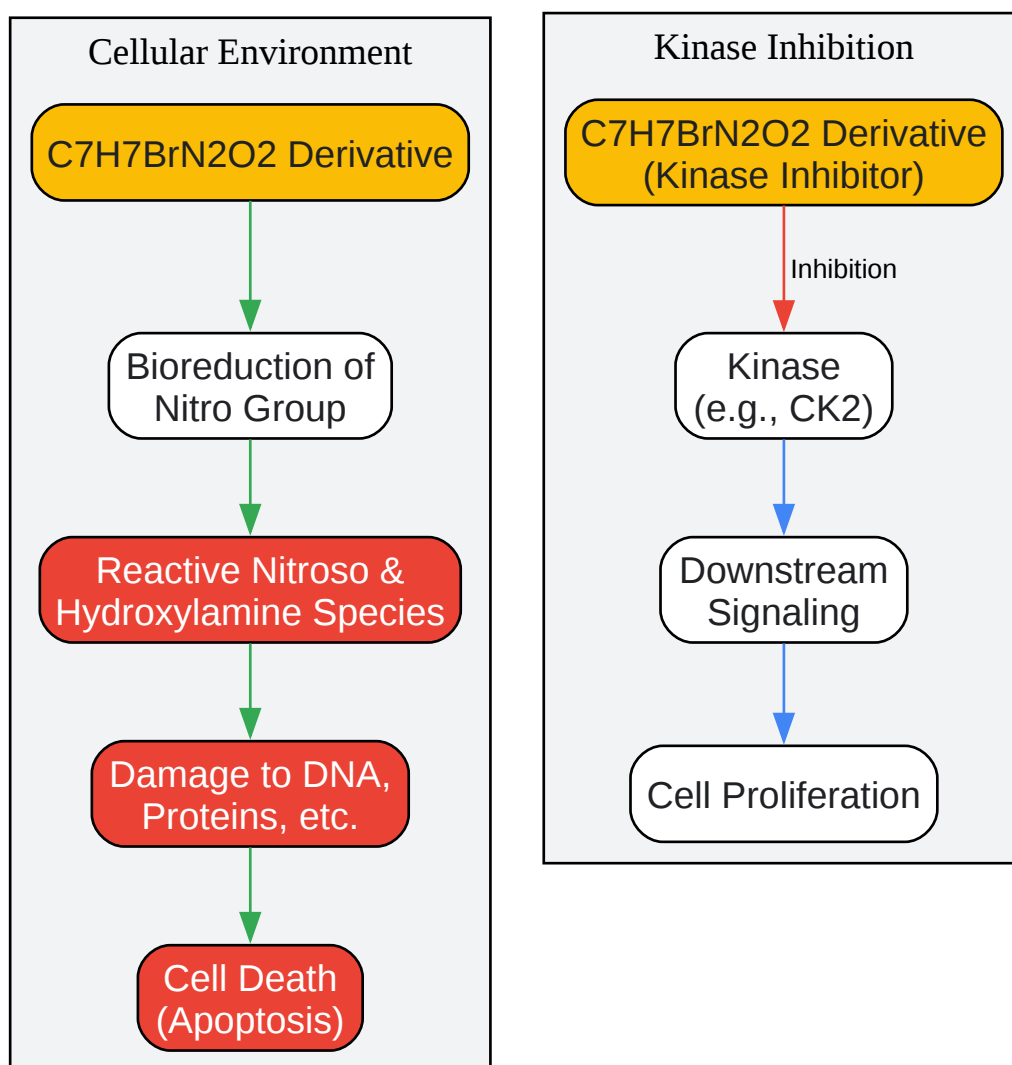
While specific biological activity data for the C₇H₇BrN₂O₂ isomers is not extensively documented, the broader class of substituted nitroanilines has been shown to exhibit a range of biological effects.

Antimicrobial and Anticancer Potential:

- **Mechanism of Action:** The antimicrobial and cytotoxic effects of nitroaromatic compounds are often attributed to the bioreduction of the nitro group. In the low-oxygen environment of microbial or tumor cells, the nitro group can be reduced to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage by interacting with macromolecules such as DNA and proteins.
- **Observed Activities:** Studies on related compounds, such as 5-bromosalicylidene-4-nitroaniline, have demonstrated antibacterial activity[10]. The antimicrobial agent bronidox (5-bromo-5-nitro-1,3-dioxane) is believed to exert its effect through the oxidation of essential protein thiols[11].

Signaling Pathway Interactions:

Given their role as intermediates in the synthesis of kinase inhibitors, it is plausible that derivatives of C7H7BrN2O2 could be designed to interact with various signaling pathways critical for cell growth and survival.



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Caption: Potential mechanisms of biological activity for C7H7BrN2O2 derivatives.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling C₇H₇BrN₂O₂ isomers. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use. General safety recommendations include:

- Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.
- Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
- Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

The SDS for 5-Bromo-4-methyl-2-nitroaniline indicates that it should be handled with care, and specific hazard statements may apply[12].

Conclusion

The isomers of C₇H₇BrN₂O₂ represent a class of valuable chemical intermediates with significant potential in pharmaceutical and agrochemical research and development. Their utility is derived from their specific substitution patterns, which dictate their reactivity and suitability as precursors for a diverse range of complex molecules. A thorough understanding of their synthesis, properties, and potential applications is essential for leveraging these compounds to their full potential in the pursuit of novel scientific discoveries.

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References

- 1. 5-Bromo-2-methyl-4-nitroaniline | C₇H₇BrN₂O₂ | CID 84820008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-methyl-5-nitroaniline | C₇H₇BrN₂O₂ | CID 14897246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-4-methyl-2-nitroaniline 97% | CAS: 40371-63-9 | AChemBlock [achemblock.com]
- 4. 5-Bromo-4-methyl-2-nitroaniline | CymitQuimica [cymitquimica.com]
- 5. 5-Bromo-4-methyl-2-nitroaniline(40371-63-9) ¹H NMR [m.chemicalbook.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. nbino.com [nbino.com]
- 9. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 10. Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes [pubs.sciepub.com]
- 11. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
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